Ethyl({[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine
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Overview
Description
Ethyl({[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine is a complex organic compound featuring a boron-containing dioxaborolane ring and a fluorinated aromatic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl({[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine typically involves a multi-step process:
Formation of the Boronic Ester: The initial step involves the reaction of 2-fluoro-3-bromobenzyl alcohol with pinacol borane to form the boronic ester. This reaction is usually carried out in the presence of a palladium catalyst under an inert atmosphere.
Amination: The boronic ester is then subjected to a nucleophilic substitution reaction with ethylamine. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl({[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding boronic acids or alcohols.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorine atom in the aromatic ring can be substituted with other nucleophiles under suitable conditions, such as using Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions include boronic acids, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl({[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound’s boron-containing structure makes it a candidate for boron neutron capture therapy (BNCT), a type of cancer treatment.
Medicine: Its fluorinated aromatic ring is of interest in the development of pharmaceuticals, as fluorine atoms can enhance the metabolic stability and bioavailability of drugs.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components, due to its unique electronic properties.
Mechanism of Action
The mechanism by which Ethyl({[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine exerts its effects involves interactions with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, particularly those involved in metabolic pathways and signal transduction.
Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cell proliferation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the fluorinated aromatic ring and ethylamine group.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar boron-containing structure but without the ethylamine and fluorine substituents.
Uniqueness
Ethyl({[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine is unique due to its combination of a boron-containing dioxaborolane ring, a fluorinated aromatic system, and an ethylamine group
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BFNO2/c1-6-18-10-11-8-7-9-12(13(11)17)16-19-14(2,3)15(4,5)20-16/h7-9,18H,6,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTYALNEJJATMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)CNCC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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